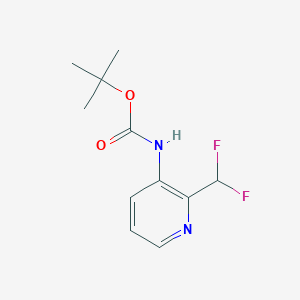
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is a compound of significant interest in the field of organic chemistry. It features a unique structure with an indole core, which is a common motif in many biologically active molecules. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Métodos De Preparación
The synthesis of (3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and reduce costs.
Análisis De Reacciones Químicas
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its stability and activity, making it a candidate for drug development.
Industry: The compound’s chemical properties make it valuable in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which (3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one can be compared with other similar compounds, such as:
(3R)-3-amino-3-methyl-6-(difluoromethyl)-1H-indol-2-one: This compound has a similar structure but with a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
(3R)-3-amino-3-methyl-6-(chloromethyl)-1H-indol-2-one:
(3R)-3-amino-3-methyl-6-(bromomethyl)-1H-indol-2-one: This compound features a bromomethyl group, which affects its chemical stability and biological activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H9F3N2O |
|---|---|
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-3-2-5(10(11,12)13)4-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
Clave InChI |
WUAZBJKMMLLGPV-SECBINFHSA-N |
SMILES isomérico |
C[C@]1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


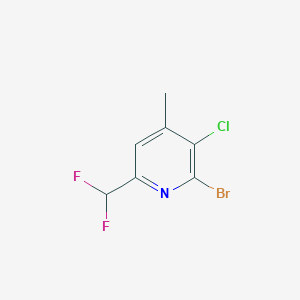
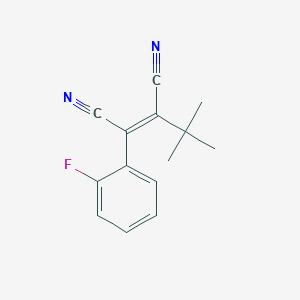
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)

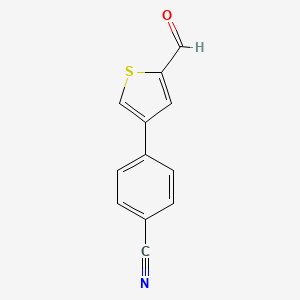
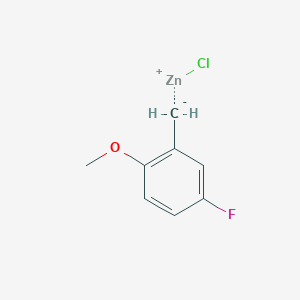
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
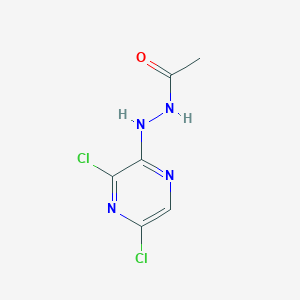
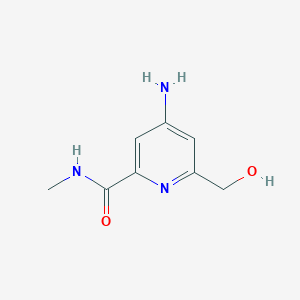
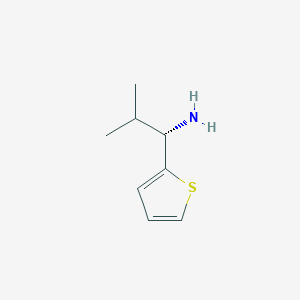
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
![(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B13904296.png)
